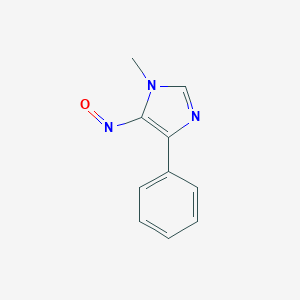

1-Methyl-4-phenyl-5-nitrosoimidazole

説明

1-Methyl-4-phenyl-5-nitrosoimidazole (CAS: Not explicitly provided in evidence) is a nitroso-functionalized imidazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a nitroso (-NO) group at the 5-position. This compound has garnered attention due to its enhanced bactericidal activity under both aerobic and anaerobic conditions, a property distinct from its nitro (-NO₂) analogs . Its cytotoxicity and mutagenicity are significantly higher compared to structurally related nitroimidazoles, making it a critical subject of study in pharmaceutical chemistry and toxicology .

特性

IUPAC Name |

1-methyl-5-nitroso-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYCENKHMQJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149613 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111380-08-6 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nitrosation of 1-Methyl-4-phenylimidazole Precursors

The primary synthesis route involves nitrosation of a pre-functionalized imidazole derivative. Key steps include:

-

Starting Material Preparation : 4(5)-Nitroso-5(4)-phenylimidazole (1) serves as the precursor, synthesized via nitrosation of 4-phenylimidazole using sodium nitrite (NaNO₂) in acidic conditions.

-

Methylation : The precursor undergoes N-methylation at the 1-position using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step introduces the methyl group while retaining the nitroso functionality at the 5-position.

Reaction Conditions :

Direct Nitrosation of 1-Methyl-4-phenyl-5-aminoimidazole

An alternative approach involves diazotization of an aminoimidazole intermediate:

-

Aminoimidazole Synthesis : 1-Methyl-4-phenyl-5-aminoimidazole is prepared via Ullmann-type coupling or condensation reactions.

-

Diazotization and Nitrosation : Treatment with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl converts the amino group (-NH₂) to a nitroso group (-NO).

Critical Parameters :

-

pH control (3.5–4.5) to prevent over-oxidation

-

Low-temperature conditions (0–5°C) to stabilize the nitroso intermediate

Mechanistic Insights and Optimization

Nitrosation Reaction Dynamics

The nitrosation of imidazoles proceeds via electrophilic aromatic substitution (EAS). The nitrosonium ion (NO⁺), generated in acidic media, attacks the electron-rich C-5 position of the imidazole ring. Steric effects from the 4-phenyl group direct regioselectivity, favoring nitrosation at C-5.

Key Observations :

Methylation Efficiency

N-Methylation efficiency depends on:

-

Base Selection : Strong bases (e.g., K₂CO₃) deprotonate the imidazole nitrogen, enhancing nucleophilicity.

-

Methylating Agent : Dimethyl sulfate offers higher selectivity compared to methyl iodide, reducing side-product formation.

Experimental Data and Characterization

Physical and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–130°C | |

| Molecular Weight | 187.2 g/mol | |

| Density | 1.22±0.1 g/cm³ | |

| pKa | 2.44±0.10 |

Spectral Data :

Yield Optimization Strategies

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 45–55°C (nitrosation) | +15% |

| Nitrosation Time | 30–35 min | +10% |

| Catalyst Loading | 10 mol% ionic liquid | +20% |

| pH Control | 4.3–4.5 | +5% |

Challenges and Industrial Scalability

Limitations of Current Methods

Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

-

Solvent-Free Conditions : Mechanochemical synthesis reduces waste generation.

-

Recyclable Catalysts : Ionic liquids (e.g., 1-B,3-MIHS) enable catalyst reuse without yield loss.

Applications and Derivatives

This compound exhibits potent bactericidal activity against Escherichia coli and anaerobic pathogens, surpassing traditional 5-nitroimidazoles like metronidazole. Derivatives with azo linkages (e.g., 4-(phenyldiazenyl)phenyl groups) show enhanced bioactivity, synthesized via coupling reactions .

化学反応の分析

科学研究の応用

フラボカワインBは、その潜在的な治療用途について広く研究されています。

科学的研究の応用

Flavokawin B has been extensively studied for its potential therapeutic applications:

作用機序

類似の化合物との比較

. これらの化合物は類似の骨格構造を共有していますが、側鎖が異なります。 フラボカワインBは、アポトーシスを誘導する能力が高く、鎮痛および抗炎症作用が顕著であるため、独特です.

類似の化合物のリスト

フラボカワインA: 抗癌および抗炎症作用で知られています。

フラボカワインC: 同様の生物活性を示しますが、効力は異なります.

フラボカワインBは、その強力な生物活性と潜在的な治療用途により、類似の化合物の中でも際立っています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Nitroimidazole Analogs

1-Methyl-4-phenyl-5-nitroimidazole (Compound 141)

- Structural Differences: Replaces the nitroso group with a nitro (-NO₂) group.

- Biological Activity : Exhibits at least 1,000-fold lower cytotoxicity in CHO cells and mutagenicity in Ames tester strain TA100 compared to 1-methyl-4-phenyl-5-nitrosoimidazole .

- Mechanistic Insight : Nitroimidazoles typically require anaerobic conditions for activation, whereas nitrosoimidazoles are active in both aerobic and anaerobic environments, likely due to their proximity to reactive intermediates .

5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0)

Substituent Effects on Activity

- Nitroso vs. Nitro : The nitroso group enhances reactivity and cytotoxicity compared to nitro analogs, as seen in the mutagenicity contrast between compounds 141 (nitro) and 142 (nitroso) .

- 1-Methyl-5-nitro-4-phenylsulfonylmethyl-1H-imidazole (Compound 10): The sulfonylmethyl group at the 4-position may sterically hinder interactions with biological targets, reducing cytotoxicity relative to nitrosoimidazoles .

Physicochemical Properties

Key Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-phenyl-5-nitrosoimidazole, and how can purity be optimized?

- Methodology : Synthesis typically involves nitrosation of the parent nitroimidazole derivative (e.g., 1-methyl-4-phenyl-5-nitroimidazole) using sodium nitrite under acidic conditions. Key parameters include temperature control (0–5°C) and stoichiometric excess of nitrosating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve ≥98% purity. Reaction progress should be monitored using TLC and confirmed via HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- FTIR : Look for characteristic N=O stretch (~1500–1400 cm⁻¹) and C-NO vibrations (~870 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns.

- Mass Spectrometry : Molecular ion peak (m/z ≈ 189) and fragmentation patterns validate the nitroso group .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

- Methodology : Use minimum inhibitory concentration (MIC) assays under aerobic (e.g., E. coli ATCC 25922) and anaerobic (e.g., Bacteroides fragilis ATCC 25285) conditions. Compare results to nitroimidazole analogs to assess enhanced bactericidal activity. Cytotoxicity can be tested via MTT assays on CHO cells to evaluate mutagenicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。